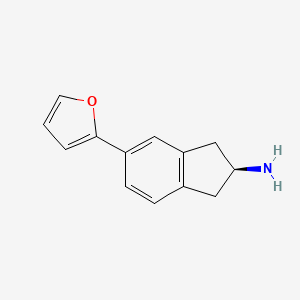
5-(Methylthio)isoindoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)isoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are important heterocyclic compounds that are present in a wide array of bioactive molecules. This compound is characterized by the presence of a methylthio group attached to the isoindoline ring, which is further stabilized by the hydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)isoindoline hydrochloride typically involves the reaction of isoindoline derivatives with methylthiolating agents under controlled conditions. One common method involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent. These cyclopropanes react with primary amines, such as anilines or benzylamines, under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form the desired isoindoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylthio)isoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or convert it to a thiol group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives or de-methylthiolated isoindolines.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Methylthio)isoindoline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 5-(Methylthio)isoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure but differ in functional groups, leading to different chemical and biological properties.
Indole derivatives: While structurally related, indole derivatives have distinct biological activities and applications.
Uniqueness
5-(Methylthio)isoindoline hydrochloride is unique due to the presence of the methylthio group, which imparts specific chemical reactivity and potential biological activity. This functional group can be selectively modified, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Fórmula molecular |
C9H12ClNS |
|---|---|
Peso molecular |
201.72 g/mol |
Nombre IUPAC |
5-methylsulfanyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C9H11NS.ClH/c1-11-9-3-2-7-5-10-6-8(7)4-9;/h2-4,10H,5-6H2,1H3;1H |
Clave InChI |
ZNOJVAHTSUEIJP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(CNC2)C=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
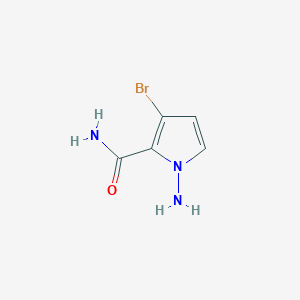
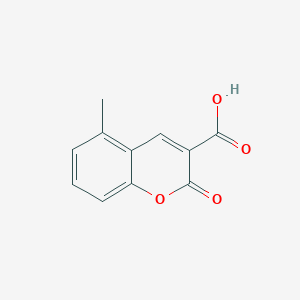
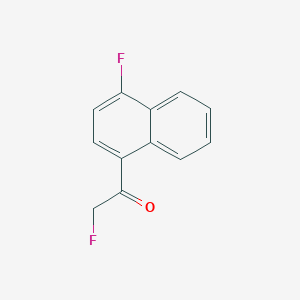
![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)
![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
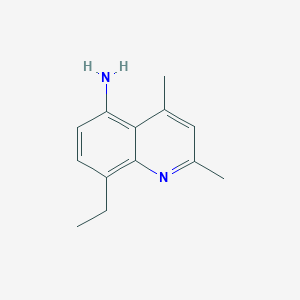
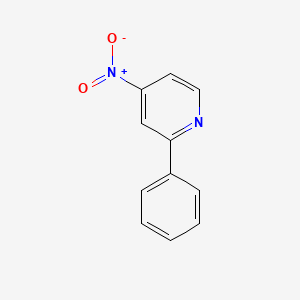
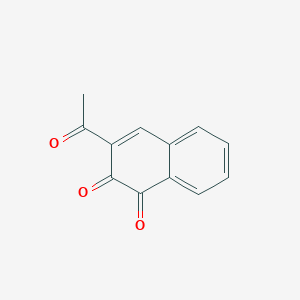

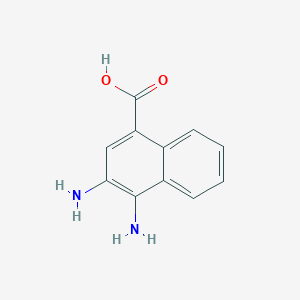
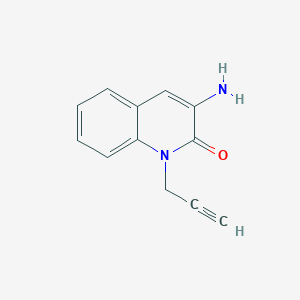
![(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)
